tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate

Medicinal Chemistry Kinase Inhibitor Synthesis Chemical Intermediate Selection

tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS 1289385-53-0) belongs to the class of Boc-protected cyclohexyl-aminopyrimidine intermediates. With the molecular formula C15H23ClN4O2 and a molecular weight of 326.82 g/mol, its structure features a versatile chloropyrimidine handle for further functionalization, a cyclohexyl core, and a Boc-protected amine, making it a strategically designed building block for kinase inhibitor programs.

Molecular Formula C15H23ClN4O2
Molecular Weight 326.83
CAS No. 1289385-53-0
Cat. No. B2511860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate
CAS1289385-53-0
Molecular FormulaC15H23ClN4O2
Molecular Weight326.83
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1NC2=NC=CC(=N2)Cl
InChIInChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-7-5-4-6-10(11)18-13-17-9-8-12(16)20-13/h8-11H,4-7H2,1-3H3,(H,19,21)(H,17,18,20)
InChIKeyUZTIBBFABAIKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS 1289385-53-0): A Specialized Pyrimidine-Cyclohexyl Carbamate Intermediate for Targeted Drug Discovery


tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS 1289385-53-0) belongs to the class of Boc-protected cyclohexyl-aminopyrimidine intermediates . With the molecular formula C15H23ClN4O2 and a molecular weight of 326.82 g/mol, its structure features a versatile chloropyrimidine handle for further functionalization, a cyclohexyl core, and a Boc-protected amine, making it a strategically designed building block for kinase inhibitor programs [1].

The Risks of Generic Substitution for tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate in Structure-Activity-Relationship (SAR) Studies


Direct substitution of this intermediate with close positional isomers, such as tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS 1289385-84-7), is not equivalent without rigorous validation . The 2-position versus 4-position attachment on the cyclohexyl ring fundamentally alters the spatial presentation of subsequent functional groups, impacting target binding conformations [1]. Such changes can lead to significantly different biochemical profiles in downstream kinase inhibitors, underscoring the need for precision in SAR exploration to avoid misleading activity data.

Quantitative Differentiation Evidence for tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate


Direct Quantitative Comparative Data is Unavailable for This Intermediate

A comprehensive search of public literature, patents, and authoritative databases (including BindingDB, ChEMBL, PubChem, and Google Patents as of mid-2026) did not yield any direct head-to-head comparison studies, primary screening data, or quantitative structure-activity relationship (QSAR) datasets for tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate against its closest analogs, such as the 4-position isomer (CAS 1289385-84-7). No IC50, Ki, or Kd values were found for this specific compound against any biological target. Consequently, all available differentiation is inferred from structural class knowledge and cannot be used to assert a quantifiable procurement advantage.

Medicinal Chemistry Kinase Inhibitor Synthesis Chemical Intermediate Selection

Conformational and Steric Differentiation from 4-Positional Isomers

The key structural differentiator is the 2-amino substitution on the cyclohexyl ring, which creates a 1,2-relationship between the pyrimidine and the Boc-protected amine, in contrast to the 1,4-relationship in the isomer CAS 1289385-84-7 . This geometric change is known to affect the conformational landscape of cyclohexane-based scaffolds, influencing the presentation of derivatized vectors in 3D space [1]. While not quantified for this specific pair, such differences are foundational to divergent SAR outcomes in medicinal chemistry programs.

Conformational Analysis Molecular Scaffolds Lead Optimization

Enabling of Specific Kinase Inhibitor Chemotypes via SNAr Reactivity

Patents for synthesizing pyrimidine-based kinase inhibitors, such as US10865210, detail synthetic routes that involve selective nucleophilic aromatic substitution (SNAr) on halopyrimidines by Boc-protected cyclohexylamine intermediates [1]. The 4-chloropyrimidine moiety on this compound is a known reactive handle for such SNAr reactions, a key step in constructing complex CDK inhibitor cores. The specific 2-substitution pattern on the cyclohexyl ring may offer different reactivity or selectivity in subsequent cyclization steps compared to other isomers, which is crucial for synthetic pathway feasibility.

CDK Inhibitors SNAr Chemistry Intermediate Utility

Validated Application Scenarios for Procuring tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate


Exploring Novel Vector Space in Kinase Inhibitor Lead Optimization

This compound is most appropriately procured by medicinal chemistry teams whose SAR exploration has plateaued with 1,4-disubstituted cyclohexyl cores. The 1,2-substitution pattern offers a distinct vector angle for the key amine moiety, enabling the investigation of new conformational space within a target binding pocket, as inferred from scaffold geometry analysis [1].

Synthesis of Complex Pyrrolo-pyrimidine Libraries via Advanced SNAr Coupling

Procurement is justified for laboratories building on patent-described methodologies, such as U.S. Patent 10,865,210, for generating CDK inhibitors where a 2-amino cyclohexyl intermediate is a core structural component [2]. This compound serves as a strategic starting material for exploring the synthetic tolerability and scope of these protected pathways.

Isomer Profiling for Target Selectivity in Kinase Panel Screens

Once deprotected and further derivatized, the resulting 1,2-diaminocyclohexane-based inhibitor could be ran alongside a 1,4-diaminocyclohexane isomer in a broad kinase selectivity panel. This provides the most direct, internally generated data to quantify the impact of the scaffold change on off-target activity, directly supporting a patent strategy or lead candidate nomination [1].

Quote Request

Request a Quote for tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.